Chemical structure and properties of Methyl 5-fluoro-2-methoxynicotinate
Chemical structure and properties of Methyl 5-fluoro-2-methoxynicotinate
CAS: 122433-52-7 | Formula: C₈H₈FNO₃ | M.W.: 185.15 g/mol [1]
Executive Summary
Methyl 5-fluoro-2-methoxynicotinate is a specialized pyridine building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., ALK, EGFR) and G-protein coupled receptor (GPCR) modulators.[1] Its structural value lies in the 5-fluoro substitution , which enhances metabolic stability by blocking oxidation at the susceptible C5 position, and the 2-methoxy group , which serves as a versatile handle for Nucleophilic Aromatic Substitution (SₙAr) or as a stable alkoxy moiety in final drug candidates.[1]
This guide details the physicochemical properties, synthesis pathways, and reactivity profile of this intermediate, providing researchers with actionable protocols for its integration into drug discovery campaigns.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5]
| Property | Data |
| IUPAC Name | Methyl 5-fluoro-2-methoxypyridine-3-carboxylate |
| CAS Number | 122433-52-7 |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Physical State | Solid (typically off-white to pale brown) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| LogP (Predicted) | ~1.3 - 1.5 |
| pKa (Conj.[1][2] Acid) | ~2.5 (Pyridine nitrogen) |
Structural Analysis[3]
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C2-Methoxy: The methoxy group at the ortho position to the pyridine nitrogen is activated by the electron-withdrawing nature of the ring.[1] While stable under neutral conditions, it can act as a leaving group in harsh SₙAr reactions with strong nucleophiles (amines), or be demethylated to the pyridone.[1]
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C3-Ester: A methyl ester provides a reactive electrophile for amidation (to form nicotinamides) or reduction (to alcohols/aldehydes).[1]
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C5-Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen and deactivating the ring towards electrophilic attack, while increasing lipophilicity and metabolic resistance.[1]
Synthesis Pathways[6][7]
The synthesis of Methyl 5-fluoro-2-methoxynicotinate generally proceeds via two primary routes: direct esterification of the corresponding acid or nucleophilic substitution on a 2-halo precursor.[1]
Route A: Esterification of 5-Fluoro-2-methoxynicotinic Acid
This is the most direct laboratory route when the acid precursor (CAS 884494-82-0) is available.[1]
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Reagents: Oxalyl chloride/MeOH or HATU/MeOH.[1]
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Mechanism: Acid chloride formation followed by alcoholysis.[1]
Route B: SₙAr of Methyl 2-Chloro-5-fluoronicotinate
This route is preferred for scale-up due to the lower cost of chloronicotinic acid precursors.[1]
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Precursor: Methyl 2-chloro-5-fluoronicotinate.[1]
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Reagents: Sodium Methoxide (NaOMe) in Methanol.
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Mechanism: Addition-Elimination (SₙAr) at the C2 position.[1]
Figure 1: Primary synthetic routes to Methyl 5-fluoro-2-methoxynicotinate.[1]
Experimental Protocols
Protocol 1: Synthesis via Methylation of 5-Fluoro-2-methoxynicotinic Acid
Context: Used for small-scale preparation (gram scale) with high purity requirements.[1]
Materials:
-
5-Fluoro-2-methoxynicotinic acid (1.0 eq)[1]
-
Oxalyl chloride (1.5 eq)[1]
-
DMF (catalytic, 2-3 drops)[1]
-
Methanol (anhydrous, excess)[1]
-
Dichloromethane (DCM)[1]
Procedure:
-
Activation: Dissolve 5-fluoro-2-methoxynicotinic acid in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]
-
Chlorination: Add oxalyl chloride dropwise, followed by catalytic DMF. Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour until gas evolution ceases.
-
Concentration: Evaporate solvent in vacuo to obtain the crude acid chloride (ensure moisture exclusion).
-
Esterification: Redissolve the residue in DCM. Cool to 0°C. Add anhydrous Methanol (5-10 eq) and Triethylamine (2.0 eq) dropwise.
-
Workup: Stir at RT for 2 hours. Quench with water.[1] Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often high.[1]
Protocol 2: Functionalization via SₙAr (Displacement of OMe)
Context: Converting the intermediate into a 2-amino-nicotinate derivative (common in kinase inhibitor synthesis).[1]
Procedure:
-
Dissolve Methyl 5-fluoro-2-methoxynicotinate in a polar aprotic solvent (DMSO or DMF).[1]
-
Add the amine nucleophile (e.g., aniline or aliphatic amine, 1.2 eq).[1]
-
Add base (Cs₂CO₃ or DIPEA, 2.0 eq).[1]
-
Heat to 80-100°C for 4-12 hours.
-
Note: The 2-methoxy group is a poorer leaving group than 2-chloro; higher temperatures are required.[1]
-
-
Monitor by LC-MS for conversion to the 2-amino product.[1]
Reactivity & Applications in Drug Discovery[3]
This molecule serves as a "divergent node" in medicinal chemistry.[1] The ester and the methoxy group allow for orthogonal functionalization.[1]
Key Transformations
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C3 Ester Hydrolysis: LiOH/THF/H₂O yields the free acid for peptide coupling.[1]
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C3 Ester Reduction: LiAlH₄ or DIBAL-H yields the alcohol (precursor to halides/aldehydes).[1]
-
C2 Demethylation: HBr/AcOH converts the 2-methoxy pyridine to the 2-pyridone , a scaffold found in elastase inhibitors and other enzymes.[1]
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C2 SₙAr: Displacement with amines generates 2-amino-5-fluoronicotinamides.[1]
Figure 2: Functionalization map of the pyridine scaffold.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).[1]
-
Disposal: Fluorinated organic waste streams; do not incinerate without scrubbers (HF generation).[1]
References
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Sigma-Aldrich. 5-Fluoro-2-methoxynicotinic acid Product Page.[1] (Precursor data).[1] Available at:
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ChemicalBook. Methyl 5-fluoro-2-methoxynicotinate CAS 122433-52-7 Data. Available at: [1]
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Takeda Pharmaceutical Company. Patent WO2018183145A1: Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides.[1] (Describes synthesis and use of the acid/ester intermediates). Available at: [1]
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Accela ChemBio. Product Analysis: Methyl 5-Fluoro-2-methoxynicotinate. Available at: [1]
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Pfizer Inc. Patent WO2011138751A2: Heterocyclic derivatives as ALK inhibitors.[1] (Demonstrates use of 5-fluoro-2-methoxynicotinic acid in drug synthesis). Available at: [1]
